molecular formula C6H6N4O2 B019228 1-Methylxanthine CAS No. 6136-37-4

1-Methylxanthine

Cat. No. B019228
CAS RN: 6136-37-4
M. Wt: 166.14 g/mol
InChI Key: MVOYJPOZRLFTCP-UHFFFAOYSA-N
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Description

1-Methylxanthine is a methylxanthine that naturally occurs in several plants. It is related to theobromine in chocolate and the purine guanine . It is a unique class of drug derived from the purine base xanthine, produced naturally by both plants and animals . It is a non-specific inhibitor of cAMP and cGMP phosphodiesterases .


Synthesis Analysis

An SPE method, using RP18 phases, has been developed for the simultaneous extraction of caffeine, theobromine, theophylline, paraxanthine, 1-methylxanthine, and other related compounds from urine . A new biosynthetic process has been described for producing 1-methylxanthine from theophylline using engineered E. coli whole-cell biocatalysts .


Molecular Structure Analysis

The structure of 1-methylxanthine is based on the xanthine skeleton, which is a fused heterobicyclic system consisting of pyrimidinedione and imidazole rings . The presence of a methyl group at the three position of theophylline confers its bronchodilatory properties .


Chemical Reactions Analysis

Methylxanthines, including 1-methylxanthine, have been shown to inhibit the enzyme phosphodiesterase, antagonize adenosine receptors, and affect histone deacetylase activity . Xanthine oxidase can catalyze xanthine to uric acid, causing hyperuricemia in humans .


Physical And Chemical Properties Analysis

1-Methylxanthine is a light yellow powder . Its melting point is greater than 300°C . The electric dipole moments of methylxanthines, including 1-methylxanthine, confirm their polarity .

Scientific Research Applications

Cancer

Specific Scientific Field

Oncology and cancer research.

Summary of Application

Methylxanthines have been explored as potential anticancer agents due to their effects on cell cycle regulation and apoptosis.

Experimental Procedures

Results and Outcomes

These applications highlight the diverse roles of methylxanthines in scientific research. While promising, caution is necessary due to potential toxicity concerns. Further studies are needed to optimize their therapeutic use and explore novel applications .

Safety And Hazards

When handling 1-methylxanthine, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Personal protective equipment, including chemical impermeable gloves, should be used .

Future Directions

Methylxanthines have shown potential in a wide range of conditions, including neurodegenerative and respiratory diseases, diabetes, and cancer . Future research may focus on designing targeted molecules based on the methylxanthine structure to achieve more specific and effective outcomes . There is also interest in testing all the methylxanthine derivatives using in vitro and in vivo assays for developing broad-spectrum therapeutics against different viruses, including SARS-CoV-2 .

properties

IUPAC Name

1-methyl-3,7-dihydropurine-2,6-dione
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InChI

InChI=1S/C6H6N4O2/c1-10-5(11)3-4(8-2-7-3)9-6(10)12/h2H,1H3,(H,7,8)(H,9,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

MVOYJPOZRLFTCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C(NC1=O)N=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C6H6N4O2
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DSSTOX Substance ID

DTXSID30210271
Record name 1-Methylxanthine
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Molecular Weight

166.14 g/mol
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Physical Description

Light yellow powder; [Aldrich MSDS], Solid
Record name 1-Methylxanthine
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Solubility

>24.9 [ug/mL] (The mean of the results at pH 7.4)
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Product Name

1-Methylxanthine

CAS RN

6136-37-4
Record name 1-Methylxanthine
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Record name 1-Methylxanthine
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Record name 3,7-dihydro-1-methyl-1H-purine-2,6-dione
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Record name 1-METHYLXANTHINE
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Record name 1-Methylxanthine
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Synthesis routes and methods

Procedure details

The first step in the synthesis involves blocking the 7 position in 1-methyl xanthine. The procedure of Hu, Singh and Ullman, J. Am. Chem. Soc., 45: 1711-1713 (1980) was followed. To 700 ml of dry DMF in a 1-liter conical flask was added 3.2 g (18.9 mmoles) of 98% 1-methylxanthine (Aldrich Chemical Co., cat. #28,098-4), the mixture was stirred magnetically and warmed until dissolution occurred and then cooled to room temperature. To the stirred solution was added 2.0 g (18.9 mmoles) of anhydrous sodium carbonate followed by the dropwise addition, over a period of 1 hour, of 3.0 g (19.3 mmoles) of 97% chloromethyl pivalate (Aldrich Chemical Co., cat. #14,118-6) dissolved in 50 ml of DMF. The reaction mixture was stirred overnight at room temperature. The reaction mixture was evaporated to dryness and the residue treated with 50 ml of methylene chloride. The insoluble material was collected by filtration and washed with 1N HCl to give 1.24 g of 1-methylxanthine. The methylene chloride solution was evaporated to dryness to yield a mixture of mono- and bis- protected xanthine. The mono-protected 1-methyl-7-}pivaloyloxy)methyl1 xanthine was separated from the bis protected xanthine by crystallization from ethyl acetate. By this method there was obtained 1.5 g of the monoprotected xanthine (m.p. 204°-206°). The ethylacetate filtrate from the isolation of the monoprotected xanthine, containing the bis-protected xanthine, was evaporated to dryness and refluxed with 20 ml of 2N sodium hydroxide for 18 hours. The reaction mixture was cooled and acidified with concentrated HCl and extracted with chloroform. Evaporation of the aqueous layer yielded 0.5 g of 1-methylxanthine.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
39,800
Citations
RL Alstot, ME Tarrani, RB Forney - Toxicology and Applied Pharmacology, 1973 - Elsevier
… are 1-methylxanthine and its oxidation product, 1-methyluric acid. 1-Methylxanthine was … values more truly represent drug effects in the case of 1-methylxanthine. The 48-hr LD50 for …
Number of citations: 10 www.sciencedirect.com
JM Youd, JMB Newman, MG Clark… - Acta physiologica …, 1999 - Wiley Online Library
… of infused 1-methylxanthine (1-MX) to 1-… 1-methylxanthine, a substrate for this enzyme. We have previously shown, using the constant-flow perfused rat hindlimb, that 1-methylxanthine …
Number of citations: 23 onlinelibrary.wiley.com
Q Huai, Y Liu, SH Francis, JD Corbin, H Ke - Journal of Biological …, 2004 - ASBMB
… Crystal structures of the catalytic domains of cGMP-specific PDE5A1 and cAMP-specific PDE4D2 in complex with the nonselective inhibitor 3-isobutyl-1-methylxanthine have been …
Number of citations: 134 www.jbc.org
PMP Santos, SAG Silva, GC Justino, AJSC Vieira - Redox Report, 2010 - Taylor & Francis
… Demethylation of theophylline to 1-methylxanthine: the first step of an antioxidising cascade In the present work, the partial conversion of theophylline into 1-methylxanthine (1-MeX) …
Number of citations: 13 www.tandfonline.com
DJ Birkett, JO Miners, L Valente… - British journal of …, 1997 - Wiley Online Library
Aims In the present study we have investigated the use of caffeine, administered in the form of instant coffee, as a prodrug for 1MX to validate the use of the 1MU:1MX ratio following …
Number of citations: 16 bpspubs.onlinelibrary.wiley.com
KS Jin, YN Oh, SK Hyun, HJ Kwon, BW Kim - Food and chemical toxicology, 2014 - Elsevier
Previously, betulinic acid was identified as one of the main compounds responsible for the anti-melanogenic effect in Vitis amurensis root. In this study, we investigated the precise …
Number of citations: 51 www.sciencedirect.com
DJ Birkett, JO Miners, RO Day - British journal of clinical …, 1991 - Wiley Online Library
The urinary 1‐methyluric acid (1MU) to 1‐methylxanthine (1MX) ratio has been assessed as a biochemical index of oxipurinol effect in vivo in man. Dosing with theophylline was used to …
Number of citations: 11 bpspubs.onlinelibrary.wiley.com
TA Rose‐Hellekant, BD Bavister - Molecular Reproduction and …, 1996 - Wiley Online Library
… COCs were cultured in TCM199 alone or in TCM199 containing 0.5 or 2.0 mM 3-isobutyl-1-methylxanthine (IBMX) in combination with 0, 50, or 100 pM H-89. Cumulus cells were …
Number of citations: 62 onlinelibrary.wiley.com
EB Byun, HY Song, S Mushtaq, HM Kim… - Journal of medicinal …, 2017 - liebertpub.com
Luteolin was gamma irradiated at doses of 0, 15, 30, 50, 70, and 100 kGy. We observed that the luteolin peak decreased simultaneously with the appearance of new radiolytic peaks, …
Number of citations: 22 www.liebertpub.com
S Rattigan, GJ Appleby, KA Miller… - Acta physiologica …, 1997 - Wiley Online Library
The effect of serotonin (5‐HT) on the metabolism of infused 1‐methylxanthine (1‐MX), a putative substrate of capillary endothelial xanthine oxidase (XO), and on the distribution of …
Number of citations: 47 onlinelibrary.wiley.com

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